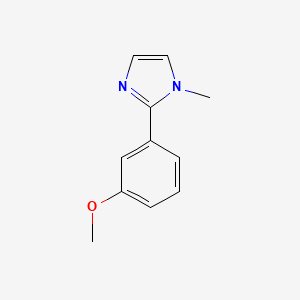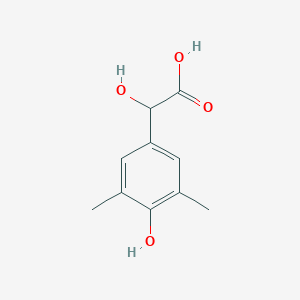
2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid: is an organic compound belonging to the class of aromatic alpha-hydroxy acids It is structurally characterized by a benzene ring substituted with two methyl groups, a hydroxyl group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid typically involves the condensation of appropriately substituted benzaldehydes with glyoxylic acid. The reaction is usually carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction mixture is then subjected to acidification to precipitate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are employed to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of 3,5-dimethyl-4-oxomandelic acid.
Reduction: Formation of 3,5-dimethyl-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: 2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interaction with enzymes. It is also used as a model compound to study the behavior of similar aromatic acids in biological systems.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antibacterial and antioxidant activities. It is also investigated for its role in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, flavors, and fragrances. Its derivatives are employed in the formulation of cosmetic products due to their beneficial properties.
作用機序
The mechanism of action of 2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can modulate enzyme activity, influence metabolic pathways, and exhibit antioxidant properties by scavenging free radicals.
類似化合物との比較
Mandelic Acid: A structurally similar compound with a single hydroxyl group on the benzene ring. It is widely used in cosmetics and pharmaceuticals.
4-Hydroxymandelic Acid: Another derivative with a hydroxyl group at the para position. It is used in the synthesis of atenolol, a beta-blocker medication.
3,4-Dihydroxymandelic Acid: Contains two hydroxyl groups on the benzene ring. It is a metabolite of catecholamines and is studied for its role in neurotransmitter metabolism.
Uniqueness: 2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid is unique due to the presence of two methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other mandelic acid derivatives and contributes to its specific applications in various fields.
特性
CAS番号 |
100304-49-2 |
|---|---|
分子式 |
C10H12O4 |
分子量 |
196.20 g/mol |
IUPAC名 |
2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C10H12O4/c1-5-3-7(9(12)10(13)14)4-6(2)8(5)11/h3-4,9,11-12H,1-2H3,(H,13,14) |
InChIキー |
RZEFQGHPKYOLKG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


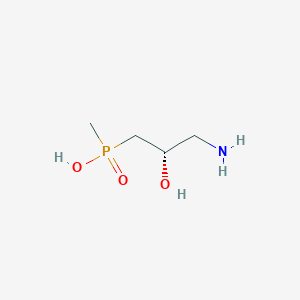
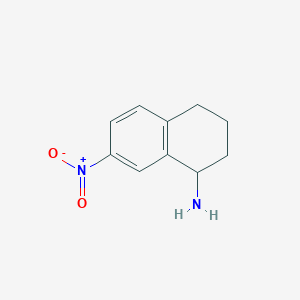
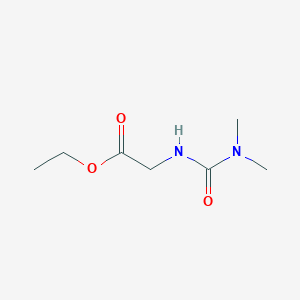
![Methyl 2-([(1r)-1-phenylethyl]amino)acetate](/img/structure/B8697773.png)
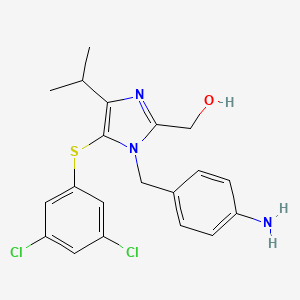
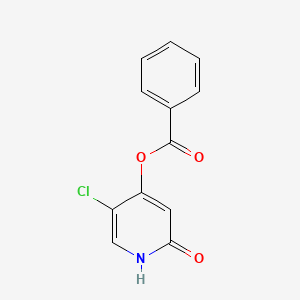
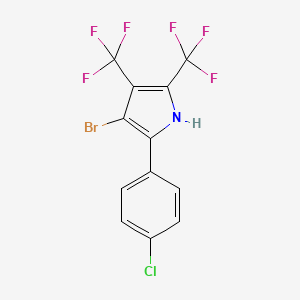
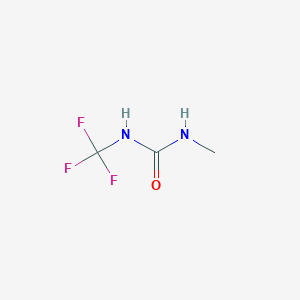
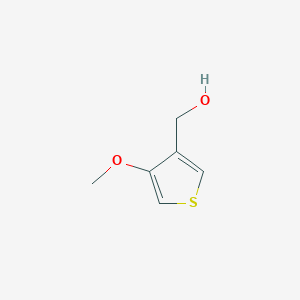
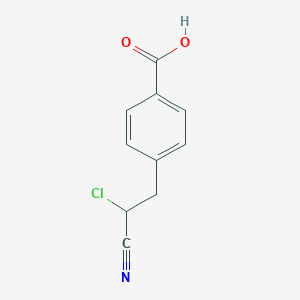
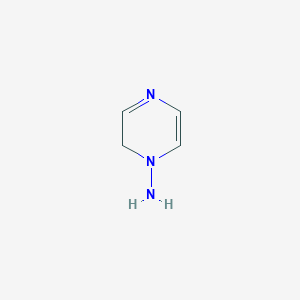
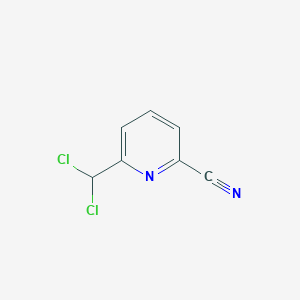
![6,7-Dihydro-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-methanol](/img/structure/B8697853.png)
